molecular formula C9H6BrFN2 B6341583 4-Amino-3-bromo-6-fluoroquinoline CAS No. 1065088-21-2

4-Amino-3-bromo-6-fluoroquinoline

Cat. No.: B6341583
CAS No.: 1065088-21-2
M. Wt: 241.06 g/mol
InChI Key: RHGXUHXNUGSNLG-UHFFFAOYSA-N
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Biological Activity

4-Amino-3-bromo-6-fluoroquinoline (CAS 1065088-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline structure characterized by the following functional groups:

  • Amino group at the fourth position
  • Bromine atom at the third position
  • Fluorine atom at the sixth position

These substitutions contribute to its unique reactivity and biological activity, making it a candidate for drug development targeting infectious diseases and cancer therapies .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The effectiveness of this compound can be summarized in the following table:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus1.0Bactericidal
Escherichia coli0.5Bactericidal
Pseudomonas aeruginosa16Bacteriostatic
Methicillin-resistant S. aureus (MRSA)32Bactericidal

These findings suggest that the compound is particularly potent against S. aureus and E. coli, with low MIC values indicating strong bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell growth in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Prostate Cancer

In a study focusing on prostate cancer cells, this compound demonstrated:

  • Dose-dependent inhibition of cell growth
  • Induction of apoptosis at therapeutic concentrations
  • Interference with critical signaling pathways related to tumor progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of DNA gyrase : Similar to other fluoroquinolones, it inhibits bacterial topoisomerase II, essential for DNA replication.
  • Receptor interaction : Preliminary data suggest potential interactions with enzymes and receptors involved in disease pathways, warranting further investigation into binding affinities and cellular assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4-Amino-3-bromoquinolineLacks fluorineVaries in antibacterial activity
6-FluoroquinolineLacks amino and bromine groupsDifferent pharmacological profiles
4-Amino-3-chloro-6-fluoroquinolineChlorine instead of brominePotentially different reactivity

This comparison highlights how structural variations influence biological activity, with the combination of bromine and fluorine enhancing the compound's efficacy .

Properties

IUPAC Name

3-bromo-6-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGXUHXNUGSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672744
Record name 3-Bromo-6-fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065088-21-2
Record name 3-Bromo-6-fluoro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065088-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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